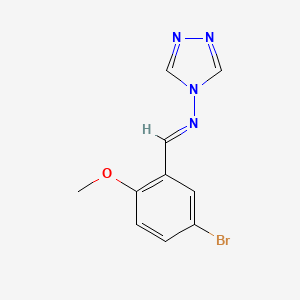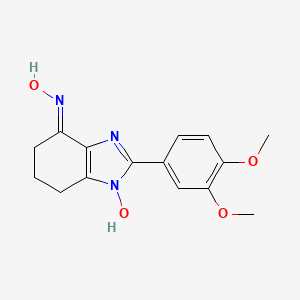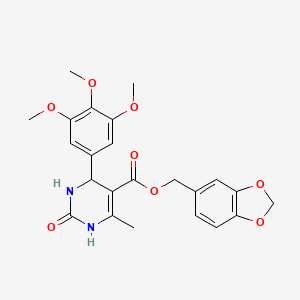
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine
描述
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine, also known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 belongs to the class of triazole compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
科学研究应用
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine is in the field of cancer research. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been found to exhibit potent anti-cancer activity against a range of cancer cell lines including breast cancer, lung cancer, and prostate cancer. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways involved in cell survival and proliferation.
作用机制
The mechanism of action of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell survival and proliferation. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been found to exhibit a range of interesting biochemical and physiological effects. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS) and subsequent apoptosis. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has also been found to inhibit the activity of certain transcription factors that are involved in cancer cell survival and proliferation. In addition, N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One of the major advantages of using N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in lab experiments is its potent anti-cancer activity. N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine has been shown to exhibit activity against a range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine for use in experiments.
未来方向
There are several potential future directions for research on N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine. One area of interest is the development of more efficient synthesis methods for N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine that can improve the overall yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in more detail. This could lead to the identification of new targets for cancer therapy. Finally, there is a need for further studies to evaluate the safety and toxicity of N-(5-bromo-2-methoxybenzylidene)-4H-1,2,4-triazol-4-amine in animal models before it can be considered for clinical trials.
属性
IUPAC Name |
(E)-1-(5-bromo-2-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c1-16-10-3-2-9(11)4-8(10)5-14-15-6-12-13-7-15/h2-7H,1H3/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJLSIVOGQRTR-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-bromo-1,3-benzodioxole-5-carbaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870780.png)
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl 1-piperidinylacetate](/img/structure/B3870798.png)

![2-[cyclohexyl(pyridin-2-ylmethyl)amino]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3870809.png)
![N-[1-(aminocarbonyl)cyclopentyl]-3-ethyl-5-hydroxyadamantane-1-carboxamide](/img/structure/B3870814.png)
![4-{2-[(2,3,5,6-tetrafluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B3870820.png)
![4'-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870828.png)

![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B3870845.png)
![[2-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3870855.png)

![2-{1-(3,5-dimethoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3870881.png)
![4-methyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B3870882.png)